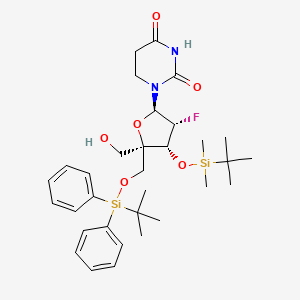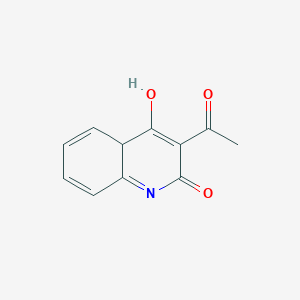
3-acetyl-4-hydroxy-4aH-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-hydroxy-4aH-quinolin-2-one is a heterocyclic compound that has garnered significant interest in both synthetic organic and medicinal chemistry. This compound is part of the quinolinone family, known for its diverse pharmacological properties, including antimicrobial, anticancer, and antimalarial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-hydroxy-4aH-quinolin-2-one can be achieved through several methods:
Alkaline Hydrolysis: Alkaline hydrolysis of 3-acetyl-4-(methylthio)quinolin-2(1H)-one is another effective method.
Hydrolysis of Cyclic Esters: This method involves the hydrolysis of cyclic esters to produce the target compound.
Reaction with Ethyl Acetoacetate: The reaction of ethyl acetoacetate with aromatic amines can also lead to the formation of this compound.
Industrial Production Methods: Industrial production methods typically involve optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-4-hydroxy-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield hydroquinolinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation Products: Quinolinone derivatives with varying degrees of oxidation.
Reduction Products: Hydroquinolinone derivatives.
Substitution Products: Substituted quinolinone derivatives with different functional groups.
Applications De Recherche Scientifique
3-Acetyl-4-hydroxy-4aH-quinolin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-acetyl-4-hydroxy-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3-Acetyl-4-hydroxy-4aH-quinolin-2-one can be compared with other similar compounds in the quinolinone family:
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
3-acetyl-4-hydroxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5,7,14H,1H3 |
Clé InChI |
FNFIENQIMAUEAF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C2C=CC=CC2=NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


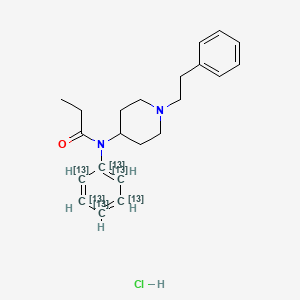

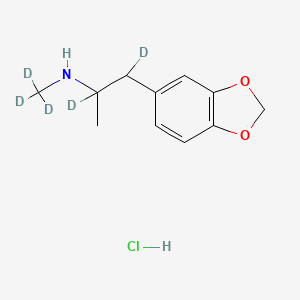


![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
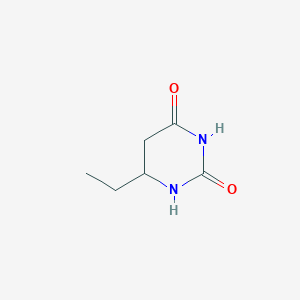
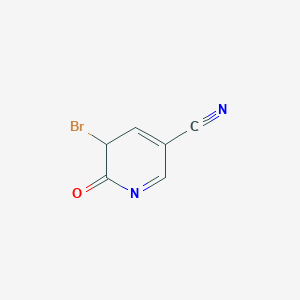
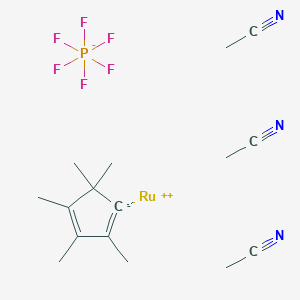

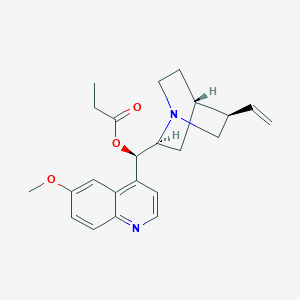
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)
